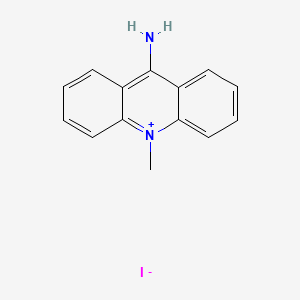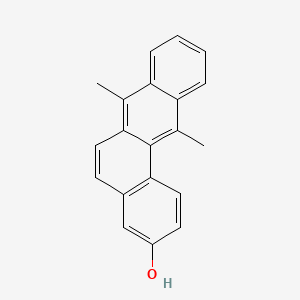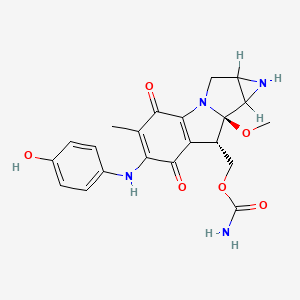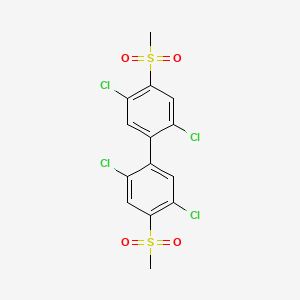
4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs) These compounds are characterized by their biphenyl structure, where two benzene rings are connected by a single bond, and the presence of chlorine atoms and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL typically involves the following steps:
Chlorination: The biphenyl core is chlorinated to introduce chlorine atoms at the desired positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Sulfonylation: The introduction of methylsulfonyl groups is carried out by reacting the chlorinated biphenyl with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of polychlorinated biphenyls.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes involved in detoxification processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(methylsulfonyl)benzene: Similar structure but lacks chlorine atoms.
2,4-Bis(methylsulfonyl)aniline: Contains aniline group instead of biphenyl core.
Methylsulfonylmethane: Simple sulfone compound without aromatic rings.
Uniqueness
4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL is unique due to its combination of chlorine atoms and methylsulfonyl groups on a biphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
66640-68-4 |
|---|---|
Molecular Formula |
C14H10Cl4O4S2 |
Molecular Weight |
448.2 g/mol |
IUPAC Name |
1,4-dichloro-2-(2,5-dichloro-4-methylsulfonylphenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C14H10Cl4O4S2/c1-23(19,20)13-5-9(15)7(3-11(13)17)8-4-12(18)14(6-10(8)16)24(2,21)22/h3-6H,1-2H3 |
InChI Key |
RDBKPLOYRMCFIY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl |
Key on ui other cas no. |
66640-68-4 |
Synonyms |
4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl BMSTBP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


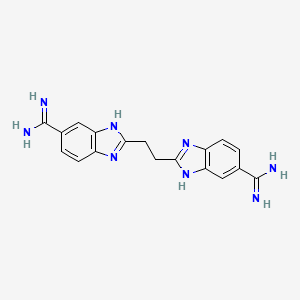
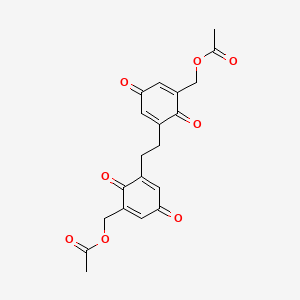
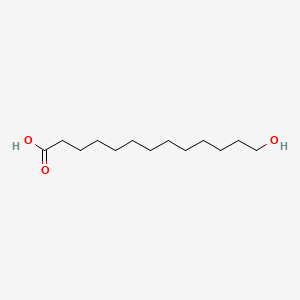


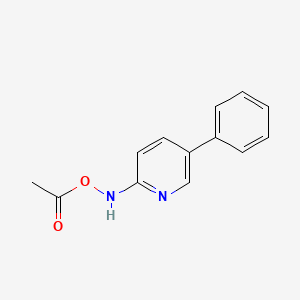
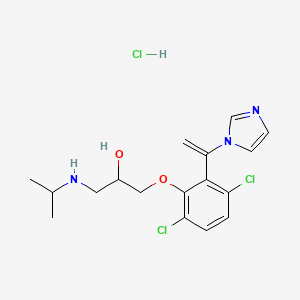
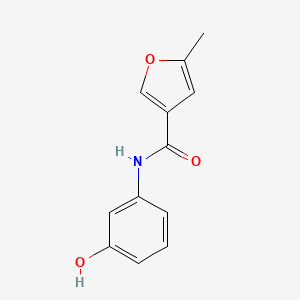
![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)
![1-[2-[Cyano-(4,6-dimethyl-2-pyrimidinyl)amino]-1-oxoethyl]-4-piperidinecarboxamide](/img/structure/B1196865.png)
